![molecular formula C18H31NO3 B589388 O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride CAS No. 1329613-85-5](/img/structure/B589388.png)
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride is a drug that belongs to the beta-blocker class of medications. It is commonly used to treat hypertension, angina, and heart failure.
Applications De Recherche Scientifique
Nanoformulations for Ocular Drug Delivery
Betaxolol Hydrochloride has been critically evaluated for its use in nanoformulations aimed at treating glaucoma. Researchers have developed multifunctional nanoparticles that prolong the retention time of the drug on the ocular surface, thereby improving bioavailability . These nanoparticles, constructed by ion cross-linking-solvent evaporation method, exhibit two-step release properties, higher viscosity, and a slower pre-corneal diffusion rate, which results in longer pre-corneal retention time compared to conventional Betaxolol solutions .
Proniosomes for Enhanced Drug Delivery
The compound has been formulated into proniosomes, which are compact liquid crystalline structures that convert to niosomes upon hydration. This formulation aims to overcome the disadvantages of liposomes and niosomes, offering a sustained drug delivery system. The proniosomes containing Betaxolol Hydrochloride have been optimized using a three square factorial design, showing high drug content and entrapment efficacy . This approach enhances oral bioavailability and provides a protective shield for sensitive drug molecules .
Analytical Method Development and Validation
Betaxolol EP Impurity E is utilized in analytical method development and method validation (AMV). It plays a crucial role in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Betaxolol . This impurity standard is essential for ensuring the purity, potency, and quality of Betaxolol formulations.
Ocular Hypertension and Open-Angle Glaucoma Treatment
The compound is actively researched for its efficacy in treating ocular hypertension and open-angle glaucoma. By encapsulating the drug in vesicular systems like niosomes, it can be targeted to specific areas, reducing the rate of drug clearance and minimizing side effects .
Reference Standard for Pharmacopoeia
As a reference standard, Betaxolol EP Impurity E is used in laboratory tests prescribed by the European Pharmacopoeia. It serves as a benchmark for the quality assessment of pharmaceutical products containing Betaxolol .
Mécanisme D'action
Target of Action
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride, also known as R44AXK66UW or Betaxolol EP Impurity E, is a derivative of Betaxolol . Betaxolol primarily targets the beta-1-adrenergic receptors in the heart and vascular smooth muscle . These receptors play a crucial role in regulating heart rate and blood pressure .
Mode of Action
R44AXK66UW, similar to Betaxolol, acts by selectively blocking the stimulation of beta-1-adrenergic receptors by catecholamines . This blockade inhibits the action of the sympathetic nervous system on the heart, leading to a decrease in heart rate, cardiac output, systolic and diastolic blood pressure .
Biochemical Pathways
The inhibition of beta-1-adrenergic receptors disrupts the normal sympathetic stimulation of the heart. This leads to a decrease in the rate and force of heart contractions, reducing the heart’s demand for oxygen
Pharmacokinetics
Betaxolol, the parent compound, is known to have a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug . Betaxolol is also a substrate of CYP3A4 and P-glycoprotein .
Propriétés
IUPAC Name |
1-[4-(2-butoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3/c1-4-5-11-21-12-10-16-6-8-18(9-7-16)22-14-17(20)13-19-15(2)3/h6-9,15,17,19-20H,4-5,10-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCUROGLDRTSBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC1=CC=C(C=C1)OCC(CNC(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride | |
CAS RN |
1329613-85-5 |
Source
|
Record name | 1-(4-(2-Butoxyethyl)phenoxy)-3-((1-methylethyl)amino)-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329613855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-(2-BUTOXYETHYL)PHENOXY)-3-((1-METHYLETHYL)AMINO)-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R44AXK66UW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.